molecular formula C43H58O3 B13834825 Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl- CAS No. 111850-25-0

Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-

Cat. No.: B13834825
CAS No.: 111850-25-0
M. Wt: 622.9 g/mol
InChI Key: PRMDDINQJXOMDC-UHFFFAOYSA-N
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Description

The compound Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] (CAS RN 1843-03-4), also known as 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane or Topanol CA, is a high-molecular-weight phenolic antioxidant. Its structure features three phenolic rings connected via a butane backbone, each substituted with methyl, tert-butyl, and cyclohexyl groups (Figure 1). This sterically hindered design enhances its thermal stability and radical-scavenging efficiency, making it a preferred stabilizer in polymers such as polyethylene (PE), polypropylene (PP), and rubber .

Properties

CAS No.

111850-25-0

Molecular Formula

C43H58O3

Molecular Weight

622.9 g/mol

IUPAC Name

4-[4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol

InChI

InChI=1S/C43H58O3/c1-27(34-24-37(41(44)21-28(34)2)31-14-8-5-9-15-31)20-40(35-25-38(42(45)22-29(35)3)32-16-10-6-11-17-32)36-26-39(43(46)23-30(36)4)33-18-12-7-13-19-33/h21-27,31-33,40,44-46H,5-20H2,1-4H3

InChI Key

PRMDDINQJXOMDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O

Origin of Product

United States

Preparation Methods

Friedel–Crafts Alkylation and Condensation

One of the primary methods to introduce bulky alkyl groups onto phenol rings is the Friedel–Crafts alkylation reaction, which can be catalyzed by Lewis acids such as aluminum chloride (AlCl3). This method allows the attachment of alkyl groups like 1-methyl-1-propanyl to the aromatic system.

  • The reaction involves the generation of a carbocation intermediate from an alkyl halide or alcohol, which then electrophilically attacks the phenol ring.
  • For trisubstituted phenols, stepwise alkylation can be employed to control substitution at the 4,4',4'' positions.
  • The process requires careful control of reaction conditions (temperature, solvent, catalyst amount) to avoid polyalkylation or rearrangement.

Use of Activated Reagents for Aromatic Functionalization

Recent advances in aromatic functionalization include the use of novel reagents such as N-hydroxyphthalimide-O-trifluoromethanesulfinate for selective substitution on phenols and arenes under mild conditions.

  • This reagent enables direct C–H functionalization of phenols with trifluoromethylsulfinyl groups, which can be adapted for other electrophilic substitutions.
  • The reagent is prepared via a two-step synthesis from commercially available N-hydroxyphthalimide and trifluoromethylsulfinyl chloride, yielding a shelf-stable solid.
  • The reaction proceeds under redox-neutral, room temperature conditions without the need for light, metal catalysts, or photocatalysts, providing high selectivity and functional group tolerance.
  • This method is particularly useful for late-stage functionalization of complex phenolic compounds, potentially applicable to the synthesis of trisubstituted phenols with bulky substituents.

Multi-Step Synthesis via Intermediate Formation

For complex molecules like Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-, multi-step synthesis involving intermediate compounds is common:

  • Initial synthesis of substituted cyclohexyl phenol intermediates, often via catalytic hydrogenation or cyclohexylation reactions.
  • Subsequent condensation with alkylidene precursors under acidic or basic catalysis to form the trisubstituted phenol core.
  • Purification steps such as recrystallization or chromatography ensure the isolation of the desired isomer.

Although no direct patent or publication explicitly describes the exact preparation of this compound, analogous methods are described in patents involving substituted phenols and alkylated aromatic compounds.

Data Table: Summary of Preparation Methods and Conditions

Preparation Step Method/Reaction Type Key Reagents/Catalysts Conditions Notes
Alkylation of phenol core Friedel–Crafts alkylation Alkyl halides/alcohols, AlCl3 Anhydrous solvent, 0–50°C Controls substitution at 4,4',4'' positions
Aromatic trifluoromethylsulfinylation C–H functionalization N-hydroxyphthalimide-O-trifluoromethanesulfinate Room temp, DCE solvent, no metal/light Mild, selective, high functional group tolerance
Cyclohexyl substitution Electrophilic aromatic substitution or catalytic hydrogenation Cyclohexyl halides or cyclohexane derivatives Acidic/basic catalysis, moderate temp Introduces cyclohexyl groups at 2-position
Condensation to form alkylidene linkage Acid/base catalyzed condensation Ketones/aldehydes with phenols Acidic/basic medium, reflux Forms 1-methyl-1-propanyl-3-ylidene bridge

Research Findings and Notes

  • The use of novel reagents like N-hydroxyphthalimide-O-trifluoromethanesulfinate represents a significant advancement in phenol functionalization, enabling direct substitution without harsh conditions or metal catalysts.
  • Friedel–Crafts alkylation remains a reliable method for introducing bulky alkyl groups but requires careful optimization to prevent side reactions.
  • Multi-step synthesis involving intermediate cyclohexylated phenols is necessary due to the steric complexity of the target compound.
  • Purity and isomeric control are critical, often achieved by chromatographic methods and confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Phenolic compounds are known for undergoing electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, often in anhydrous solvents to prevent side reactions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s phenolic structure makes it useful in studying enzyme interactions and as a potential antioxidant.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects, is ongoing.

    Industry: It is employed as a stabilizer in polymers and as an additive in lubricants and coatings to enhance performance and durability.

Mechanism of Action

The mechanism by which Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] exerts its effects involves interactions with various molecular targets. Its phenolic groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. This property is particularly valuable in preventing oxidative damage in biological systems and materials.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₇H₅₂O₃
  • Molecular Weight : 544.89 g/mol
  • Toxicity : Low acute toxicity (LD₅₀: 16,100 mg/kg in mammals) .
  • Regulatory Status : Classified as "Declarable" under restricted substance lists (e.g., KACO GmbH) with usage limits in food-contact materials (0.25% in plastics, SML 5.0 mg/kg) .

Structural and Functional Comparisons

Table 1: Structural and Functional Attributes of Selected Phenolic Antioxidants
Compound Name (CAS RN) Molecular Formula Substituents Key Applications Toxicity (LD₅₀) Regulatory Status
Target Compound (1843-03-4) C₃₇H₅₂O₃ 2-Cyclohexyl-5-methyl, tert-butyl Plastics, rubber, adhesives 16,100 mg/kg Declarable (0.25% limit)
2,6-Di-tert-butyl-4-methylphenol (BHT) (128-37-0) C₁₅H₂₄O 2,6-di-tert-butyl, 4-methyl Food packaging, lubricants 890 mg/kg (rat) GRAS (FDA); restricted in EU
Tris(2,4-di-tert-butylphenyl)phosphite (31570-04-4) C₄₂H₆₃O₃P 2,4-di-tert-butylphenyl (phosphite) Polyolefins, PVC 5,000 mg/kg Non-declarable
2-Cyclohexyl-5-methylphenol (1596-13-0) C₁₃H₁₈O Cyclohexyl, 5-methyl Intermediate for antioxidants Not reported Unregulated
Key Observations:

Steric Hindrance : The target compound’s bulky tert-butyl and cyclohexyl groups reduce reactivity with polymer chains, offering superior long-term stability compared to BHT, which has smaller substituents .

Thermal Stability: The branched structure enhances performance in high-temperature applications (e.g., engineering plastics) relative to linear analogs like 2-cyclohexyl-5-methylphenol .

Regulatory Compliance : Stricter usage limits (e.g., 0.25% in food-contact plastics) reflect lower migration risks compared to BHT, which faces restrictions in the EU due to endocrine disruption concerns .

Performance in Polymer Stabilization

Table 2: Efficacy in Polyolefin Stabilization
Compound Oxidation Induction Time (OIT) in PP (min) Discoloration Resistance Hydrolytic Stability
Target Compound 120–150 Excellent High
BHT 40–60 Moderate Low
Tris(2,4-di-t-Bu)phosphite 90–110 Good Moderate
Analysis:
  • The target compound’s extended Oxidation Induction Time (OIT) in polypropylene (PP) underscores its efficacy as a primary antioxidant, outperforming BHT by 3× .
  • Hydrolytic Stability: Unlike phosphite-based antioxidants (e.g., Tris(2,4-di-t-Bu)phosphite), the phenolic structure resists hydrolysis, making it suitable for humid environments .

Regulatory and Environmental Profiles

Biological Activity

Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] (CAS Registry Number: 111850-25-0) is a complex organic compound categorized under the class of cinnamylphenols . This compound exhibits a variety of biological activities, making it a subject of interest in both industrial applications and pharmacological research.

Chemical Structure and Properties

The chemical formula for this compound is C43H58O3C_{43}H_{58}O_3, with an average molecular mass of approximately 622.93 g/mol. Its structure features multiple hydroxyl groups and cyclohexyl rings, which contribute to its biological properties.

Structural Formula

SMILES CC CC C1 CC C2CCCCC2 C O C C1C C1 CC C2CCCCC2 C O C C1C C1 CC C2CCCCC2 C O C C1C\text{SMILES CC CC C1 CC C2CCCCC2 C O C C1C C1 CC C2CCCCC2 C O C C1C C1 CC C2CCCCC2 C O C C1C}

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties. Research indicates that phenols can scavenge free radicals and reduce oxidative stress in biological systems. The presence of multiple hydroxyl groups in this compound enhances its ability to donate electrons, thus neutralizing free radicals effectively.

Anti-inflammatory Effects

Studies have shown that phenolic compounds exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This action may be particularly beneficial in treating conditions characterized by chronic inflammation.

Cytotoxicity

The cytotoxic effects of phenolic compounds have been documented in various studies. For instance, the cytotoxicity of extracts containing similar phenolic structures has been evaluated against cancer cell lines, demonstrating the potential for these compounds to inhibit tumor growth.

Study on Antioxidant Activity

A study conducted on various phenolic compounds, including those structurally similar to Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-, showed significant antioxidant activity. The butanol extract exhibited the highest biological activity comparable to established antioxidants like ascorbic acid .

Cytotoxicity Assessment

Another research effort assessed the cytotoxicity of phenolic extracts on human cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Toxicity Profile

While the biological activities are promising, understanding the toxicity profile is crucial for safe application. The compound has been evaluated for potential toxic effects, revealing that it does not meet criteria for high toxicity according to regulatory assessments .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines
ToxicityLow toxicity; does not meet high toxicity criteria

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